molecular formula C11H7ClO3 B1331284 5-(4-Chlorophenyl)-2-furoic acid CAS No. 41019-45-8

5-(4-Chlorophenyl)-2-furoic acid

Cat. No.: B1331284
CAS No.: 41019-45-8
M. Wt: 222.62 g/mol
InChI Key: XIPQHWUSDHTXOO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-2-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and furan-2-carboxylic acid.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 5-(4-chlorophenyl)-2-furanmethanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of furan-2,5-dicarboxylic acid.

    Reduction: Formation of 5-(4-chlorophenyl)-2-furanmethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 5-(4-Chlorophenyl)-2-furoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of furoic acid derivatives with biological targets. It is also investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-2-furanmethanol
  • 4-Chlorobenzaldehyde
  • Furan-2-carboxylic acid

Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-2-furoic acid is unique due to the presence of both the furan ring and the chlorophenyl group, which confer distinct chemical and biological properties. For instance, the carboxylic acid group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQHWUSDHTXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352441
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-45-8
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-2-furoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-furoic acid (1 g, 5.25 mmol) was coupled to 4-chloro-phenylboronic acid (819 mg, 5.23 mmol) acid using Method F to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
819 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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